molecular formula C9H7ClF2O B6314153 3-(2,4-Difluorophenyl)propanoyl chloride CAS No. 162549-39-5

3-(2,4-Difluorophenyl)propanoyl chloride

Cat. No. B6314153
CAS RN: 162549-39-5
M. Wt: 204.60 g/mol
InChI Key: HRZVMXQBSBTNFK-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)propanoyl chloride, also known as 3-DFPPC, is an organochloride compound that is commonly used in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 144.7 °C and a melting point of -49.4 °C. 3-DFPPC is a versatile compound, as it can be used for both organic and inorganic syntheses, as well as for a variety of biochemical and physiological studies.

Scientific Research Applications

3-(2,4-Difluorophenyl)propanoyl chloride is used in a variety of scientific research applications, most notably in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of inorganic compounds, such as metal complexes. Additionally, this compound can be used in the study of enzyme kinetics, as it is a potent inhibitor of many enzymes, including cytochrome P450 and lipoxygenases.

Mechanism of Action

3-(2,4-Difluorophenyl)propanoyl chloride is an organochloride compound, meaning it contains both carbon and chlorine atoms. The chlorine atoms in this compound are highly reactive and can form covalent bonds with other molecules, such as enzymes. This covalent bonding results in the inhibition of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical and Physiological Effects
Due to its ability to inhibit enzymes, this compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth, and decrease the production of reactive oxygen species. Additionally, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The use of 3-(2,4-Difluorophenyl)propanoyl chloride in laboratory experiments provides a number of advantages. It is easy to synthesize, which makes it cost-effective and readily available. Additionally, this compound is highly soluble in organic solvents, making it easy to store and use. However, there are also some limitations to its use. This compound is highly toxic and must be handled with care. Additionally, it can react with other compounds and should be stored in a dry, airtight container.

Future Directions

The potential future directions for 3-(2,4-Difluorophenyl)propanoyl chloride are numerous. In addition to its use in the synthesis of pharmaceuticals and other organic compounds, this compound could be used to study the effects of enzyme inhibition on disease states and to develop new therapeutic agents. Additionally, this compound could be used to study the effects of environmental pollutants on human health and to develop new methods of environmental remediation. Finally, this compound could be used to study the effects of chemical exposure on the human body and to develop new methods of toxicity testing.

properties

IUPAC Name

3-(2,4-difluorophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)5-8(6)12/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZVMXQBSBTNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-(2,4-difluorophenyl) propanoic acid (28.7 g, 0.15 mol) and dimethylformamide (5 drops) at ambient temperature was added dropwise oxalyl chloride (50 mL, Aldrich). The mixture was stirred at ambient temperature for 18 h. The excess oxalyl chloride was removed by distillation in vacuo to give 3-(2,4-difluorophenyl)propionyl chloride. A solution of the 3-(2,4-difluorophenyl)propionyl chloride in dichloromethane (300 mL) was added dropwise to a mixture of aluminum chloride (23.4 g, 0.18 mol, Aldrich) in dichloromethane (300 mL) at ice bath temperature. After the addition was completed, the mixture was refluxed for 3.5 h and allowed to come to ambient temperature over-night. The reaction mixture was poured into ice water (I1500 mL), the two phases were separated and the aqueous phase was extracted with dichloromethane. The combined organic phase was washed successively with 0.1N aqueous sodium hydroxide and saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo to give 21.7 g of crude 4,6-difluoro-1-indanone. Chromatography on silica gel with hexanes: dichloromethane (3:1) as eluent gave 10.1 g of a light yellow solid. Recrystallization of 0.5 g from acetone: water mixtures gave 0.2 g of 4,6-difluoro-1-indanone as a white solid: mp 97°-99° C.; NMR (CDCl3): d 7.02-7.27 (m, 2H), 3.12 (t, 2H), 2.76 (m, 2H).
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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